The compound 2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-fluorophenyl)acetamide, with the CAS number 1251629-83-0, is a synthetic organic molecule notable for its complex structure and potential pharmacological applications. It features a triazolo-pyrazine core, which is significant in medicinal chemistry, particularly in cancer treatment due to its ability to interact with biological targets involved in tumor progression. The molecular formula is and it has a molecular weight of 451.5 g/mol .
The synthesis of 2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-fluorophenyl)acetamide typically involves multi-step procedures that may include:
Careful control of reaction conditions such as temperature, pH, and reaction time is crucial to optimize yields and purity .
The molecular structure of this compound can be represented as follows:
The three-dimensional conformation can be analyzed using computational methods such as molecular modeling or X-ray crystallography to provide insights into its spatial arrangement .
The compound can undergo several types of chemical reactions:
These reactions highlight the compound's versatility in synthetic chemistry.
The mechanism of action for 2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-fluorophenyl)acetamide primarily involves its interaction with specific molecular targets within biological systems. It is believed to act as an enzyme inhibitor by binding to active sites on target enzymes, thus preventing substrate access and inhibiting enzymatic activity. This interaction could modulate various biochemical pathways relevant in cancer biology .
The compound exhibits properties typical of sulfur-containing organic molecules, including:
The primary applications of this compound lie in medicinal chemistry as a potential therapeutic agent for cancer treatment. Its structural characteristics suggest that it may inhibit key signaling pathways involved in tumor progression. Additionally, its unique combination of heterocyclic rings and functional groups may confer distinct pharmacological properties compared to other inhibitors . Further research is necessary to explore its efficacy and safety profiles in clinical settings.
CAS No.: 32694-82-9
CAS No.: 146764-58-1
CAS No.: 25134-45-6
CAS No.:
CAS No.: 2375662-42-1
CAS No.: 610764-96-0